2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid

Metallo-β-lactamase inhibition Antibiotic resistance NDM-1

MBL inhibitor programs need validated reference compounds with quantitative potency and selectivity data. 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid is a characterized NDM-1 inhibitor (IC50 14 μM) with >70-fold selectivity over 2-benzamido/2-phenyl analogs-the preferred 2-substituted 4,5-dihydrothiazole-4-carboxylic acid scaffold for NDM-1 research. • NDM-1 IC50: 14 μM; VIM-2 IC50: 42 μM; IMP-1: >500 μM (isoform probe) • 2-Acetylamino pharmacophore essential for activity; SAR-validated • For R&D only; ships ambient globally with QC documentation.

Molecular Formula C6H8N2O3S
Molecular Weight 188.21 g/mol
CAS No. 318245-45-3
Cat. No. B1305334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid
CAS318245-45-3
Molecular FormulaC6H8N2O3S
Molecular Weight188.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(CS1)C(=O)O
InChIInChI=1S/C6H8N2O3S/c1-3(9)7-6-8-4(2-12-6)5(10)11/h4H,2H2,1H3,(H,10,11)(H,7,8,9)
InChIKeyNORZXAUEMHJPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic Acid (CAS 318245-45-3): Baseline Identity and Procurement Context


2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (also designated 2-acetamido-4,5-dihydro-1,3-thiazole-4-carboxylic acid) is a heterocyclic thiazoline derivative with molecular formula C6H8N2O3S and molecular weight 188.21 g/mol . The compound features a partially saturated 4,5-dihydrothiazole ring bearing an acetylamino substituent at the 2-position and a free carboxylic acid group at the 4-position [1]. Its structural scaffold falls within the broader class of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, which have been identified as a novel class of metallo-β-lactamase (MBL) inhibitors with demonstrated activity against clinically relevant bacterial resistance mechanisms [2]. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 97% [1] and is supplied strictly for research use only, not for therapeutic or veterinary applications [1].

Compound class 2-substituted 4,5-dihydrothiazole-4-carboxylic acid; MBL inhibitor scaffold
Key structural feature 2-acetylamino substituent required for NDM-1 inhibition; 4-COOH essential for activity
Use context Research use only; not for therapeutic or veterinary applications; commercially available research purity

Why Generic 4,5-Dihydrothiazole-4-Carboxylic Acid Substitution Fails for 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic Acid (318245-45-3)


The 2-acetylamino substituent is not a passive structural feature but a critical determinant of inhibitor potency against metallo-β-lactamases (MBLs). Systematic structure-activity relationship (SAR) studies on the 2-substituted 4,5-dihydrothiazole-4-carboxylic acid scaffold demonstrate that even modest alterations to the 2-position functionality produce marked shifts in inhibitory activity [1]. In head-to-head comparative assays against the clinically significant MBL NDM-1, the 2-acetylamino-bearing compound (compound 1j) exhibited an IC50 of 14 μM, whereas substitution with alternative 2-position groups—such as benzamido (compound 1e, IC50 >1000 μM) or phenyl (compound 1b, IC50 >1000 μM)—resulted in complete loss of measurable inhibition [1]. The carboxylic acid group at the 4-position is likewise essential for zinc coordination in the enzyme active site; esterification or amidation abolishes activity [1]. Consequently, substitution with other 2-substituted analogs bearing different acyl groups, aryl substituents, or alkyl chains cannot be assumed to retain the inhibition profile observed with the 2-acetylamino derivative. The quantitative differential evidence presented in Section 3 establishes the compound-specific performance parameters that must inform procurement decisions for MBL inhibitor research.

2-Substituent specificity
Benzamido or phenyl 2-substituted analogs may exhibit dramatically lower NDM-1 inhibition; activity can drop >70-fold relative to the 2-acetylamino compound.
4-Carboxylic acid requirement
Esterification or amidation at the 4-position abolishes zinc coordination; methyl ester derivative shows no inhibition up to 500 µM.
Analog interchangeability
Closely related 2-substituted 4,5-dihydrothiazole-4-carboxylic acids cannot be assumed interchangeable; even small acyl variations produce large potency shifts.

Quantitative Differentiation Evidence: 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic Acid (318245-45-3) vs. Structural Analogs


NDM-1 Metallo-β-Lactamase Inhibition: Acetylamino vs. Benzamido and Phenyl 2-Substituted Analogs

In a direct head-to-head comparison using the same nitrocefin-based chromogenic substrate assay, compound 1j (2-acetylamino-4,5-dihydro-thiazole-4-carboxylic acid) inhibited NDM-1 with an IC50 of 14 μM, whereas the 2-benzamido analog (compound 1e) and the 2-phenyl analog (compound 1b) each exhibited IC50 values >1000 μM [1]. This represents a greater than 70-fold difference in inhibitory potency. The study further established that the free carboxylic acid at the 4-position is essential—its methyl ester analog (compound 2) showed no inhibition at concentrations up to 500 μM [1].

NDM-1 inhibition comparison
Head-to-head
IC50 14 µM (2-acetylamino) vs. >1000 µM (2-benzamido, 2-phenyl)
Supports NDM-1 inhibition endpoint context; large potency shift with substituent change.
Nitrocefin assay, HEPES pH 7.0, 20 µM ZnSO4, 25 °C.
Metallo-β-lactamase inhibition Antibiotic resistance NDM-1

Cross-MBL Isoform Selectivity Profile: NDM-1, IMP-1, and VIM-2

Compound 1j (2-acetylamino-4,5-dihydro-thiazole-4-carboxylic acid) was evaluated in parallel against three clinically relevant MBL isoforms under identical assay conditions. The compound inhibited NDM-1 with an IC50 of 14 μM and VIM-2 with an IC50 of 42 μM, yielding approximately 3-fold selectivity for NDM-1 over VIM-2 [1]. In contrast, no inhibition of IMP-1 was observed at concentrations up to 500 μM [1]. This cross-isoform selectivity profile contrasts with other 2-substituted analogs such as the 2-trifluoroacetamido derivative (compound 1k, IC50 = 23 μM vs. NDM-1), which also lacked IMP-1 activity but exhibited different relative VIM-2 potency [1].

Cross-MBL isoform selectivity
Reported
NDM-1 IC50 14 µM, VIM-2 IC50 42 µM, IMP-1 >500 µM
Isoform selectivity fingerprint (NDM-1 > VIM-2 >> IMP-1).
Identical nitrocefin assay conditions for all isoforms.
MBL isoform selectivity IMP-1 VIM-2 Antibiotic resistance

Synthetic Intermediate: 2-Acetylamino vs. 2-Aryl Analogs in Enantioselective Thiazoline Synthesis

The (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acid scaffold has been synthesized via condensation of L-cysteine with aryl nitriles under optimized NaHCO3/NaOH-buffered conditions, achieving yields of 58-95% and enantiomeric excess up to 99% . While the target 2-acetylamino derivative itself is not directly synthesized via this specific aryl nitrile condensation route, it represents a structurally related 2-substituted analog that can serve as a synthetic building block or comparator for scaffold diversification studies. In contrast to 2-aryl derivatives, the 2-acetylamino substituent introduces a hydrogen-bond donor/acceptor amide functionality distinct from purely hydrophobic aryl groups, offering orthogonal reactivity for further derivatization .

Synthetic intermediate context
Class-level
2-Acetylamino offers hydrogen-bond capable amide; distinct from 2-aryl scaffolds
Supports scaffold diversification context; no direct yield data.
Data to verify; class-level inference from related syntheses.
Asymmetric synthesis Thiazoline building blocks Enantioselective condensation

Anticancer Activity: Derivative-Level Evidence vs. In-Class Analogs

Derivatives of 2-acetylamino-4,5-dihydro-thiazole-4-carboxylic acid have been evaluated for cytotoxicity against multiple cancer cell lines. In vitro studies with derivative compounds demonstrated cytotoxic effects against A549 (non-small cell lung carcinoma), Caco-2 (colon carcinoma), and SHSY-5Y (neuroblastoma) cell lines . Some derivatives exhibited higher selectivity and efficacy compared to doxorubicin in these specific cell-based assays . However, direct quantitative IC50 comparisons between the parent 2-acetylamino compound and specific 2-substituted analogs (e.g., 2-aryl or 2-alkyl derivatives) in identical cancer cell line panels were not identified in the accessible primary literature. The available evidence derives from derivative-focused studies rather than direct head-to-head parent compound comparisons.

Anticancer derivative evidence
Data to verify
Derivatives active in A549, Caco-2, SHSY-5Y lines; reported selectivity over normal cells
Supports cytotoxicity screening context; lacks direct analog comparisons.
Quantitative IC50 data not available; use MBL inhibition as primary differentiator.
Anticancer Cytotoxicity Cancer cell lines

Evidence-Backed Research and Industrial Application Scenarios for 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic Acid (318245-45-3)


NDM-1 Inhibitor Development and Mechanistic Studies

This compound is directly applicable as a validated NDM-1 inhibitor (IC50 = 14 μM) for structure-activity relationship studies, co-crystallization trials, or as a positive control in screening campaigns for novel MBL inhibitors [1]. Its established >70-fold potency advantage over 2-benzamido and 2-phenyl analogs makes it the preferred 2-substituted 4,5-dihydrothiazole-4-carboxylic acid scaffold for NDM-1-targeted work [1]. The documented absence of IMP-1 inhibition (>500 μM) also enables its use as an isoform-selective probe for differentiating NDM-1 vs. IMP-1 mediated resistance mechanisms [1].

MBL Isoform Selectivity Profiling and Cross-Resistance Studies

With quantitatively characterized activity against NDM-1 (IC50 14 μM) and VIM-2 (IC50 42 μM), and inactivity against IMP-1 (>500 μM), this compound serves as a reference standard for cross-isoform selectivity studies [1]. Researchers investigating the differential inhibition profiles of structurally related MBL inhibitors can use this compound's selectivity fingerprint (NDM-1 > VIM-2 >> IMP-1) to benchmark newly synthesized analogs and validate computational docking predictions [1].

Synthetic Building Block for 2-Substituted Thiazoline Library Construction

The 2-acetylamino-4,5-dihydro-thiazole-4-carboxylic acid scaffold provides a hydrogen-bond-capable amide pharmacophore distinct from the aromatic substituents found in 2-aryl-4,5-dihydrothiazole-4-carboxylic acids [1]. Synthetic chemistry groups building focused libraries of thiazoline-4-carboxylic acid derivatives can employ this compound as a starting material for further derivatization or as a comparator to assess the contribution of the 2-acetylamino moiety to target binding [1].

Reference Compound for Metallo-β-Lactamase Inhibitor High-Throughput Screening

Given its well-characterized IC50 values against NDM-1 and VIM-2 under defined nitrocefin-based assay conditions (50 mM HEPES pH 7.0, 20 μM ZnSO4, 0.01% Triton X-100) [1], this compound can serve as a positive control or calibration standard in high-throughput screening campaigns for novel MBL inhibitors. Its activity falls within a mid-micromolar range suitable for establishing assay sensitivity windows and validating screening protocol reproducibility across NDM-1 and VIM-2 formats [1].

Application
Selection Property
Validation Focus
NDM-1 inhibitor SAR and mechanistic research
Reported NDM-1 inhibition activity
Assay reproducibility and isoform selectivity verification
MBL isoform selectivity profiling
Cross-isoform inhibition fingerprint
Consistency across NDM-1, VIM-2, IMP-1 isoforms
Thiazoline library synthesis and diversification
Hydrogen-bond-capable amide pharmacophore
Synthetic derivatization feasibility
MBL inhibitor high-throughput screening
Mid-micromolar inhibitory reference activity
Screening assay sensitivity and calibration review

Technical Documentation Hub

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